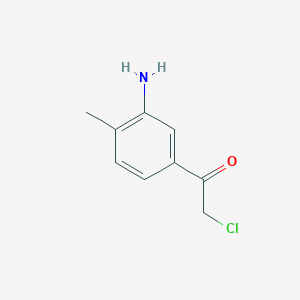
4,11-Dimethyltetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,11-Dimethyltetradecane is a hydrocarbon with the molecular formula C16H34. It is a derivative of tetradecane, characterized by the presence of two methyl groups at the 4th and 11th positions of the carbon chain. This compound is a colorless liquid with low volatility and hydrophobic properties .
Métodos De Preparación
4,11-Dimethyltetradecane can be synthesized through various methods. One common approach involves the hydrogenation of hydrocarbons. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Industrial production methods often involve catalytic hydrogenation processes, where the starting materials are subjected to high pressure and temperature in the presence of a catalyst .
Análisis De Reacciones Químicas
4,11-Dimethyltetradecane, like other alkanes, primarily undergoes reactions such as oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are less common for alkanes, but they can occur under specific conditions, such as the use of hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Halogenation is a typical substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light
Aplicaciones Científicas De Investigación
4,11-Dimethyltetradecane has various applications in scientific research and industry:
Chemistry: It is used as a solvent in organic synthesis and as a reference compound in chromatographic analysis.
Biology: Its hydrophobic nature makes it useful in studies involving lipid membranes and hydrophobic interactions.
Medicine: While not directly used as a drug, it can serve as a model compound in pharmacokinetic studies to understand the behavior of hydrophobic molecules in biological systems.
Mecanismo De Acción
The mechanism of action of 4,11-Dimethyltetradecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its interactions are mainly driven by van der Waals forces and hydrophobic interactions, which can influence the behavior of other molecules in the vicinity .
Comparación Con Compuestos Similares
4,11-Dimethyltetradecane can be compared with other similar alkanes, such as:
Tetradecane: The parent compound without the methyl substitutions.
2,6-Dimethyltetradecane: Another isomer with methyl groups at different positions.
Hexadecane: A longer-chain alkane with similar hydrophobic properties.
The uniqueness of this compound lies in its specific methyl substitutions, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity .
Propiedades
Número CAS |
55045-12-0 |
|---|---|
Fórmula molecular |
C16H34 |
Peso molecular |
226.44 g/mol |
Nombre IUPAC |
4,11-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-11-15(3)13-9-7-8-10-14-16(4)12-6-2/h15-16H,5-14H2,1-4H3 |
Clave InChI |
BDCDHEIUTMAZLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCCCCCC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)


![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)

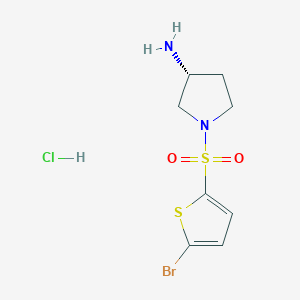
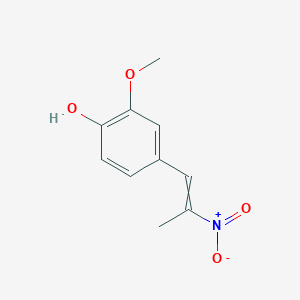
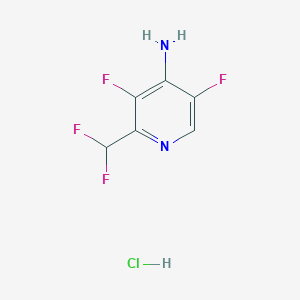
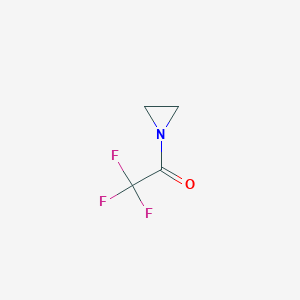

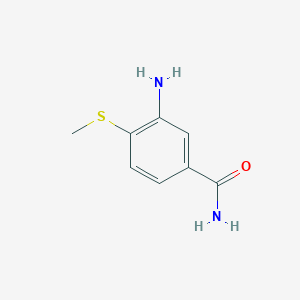
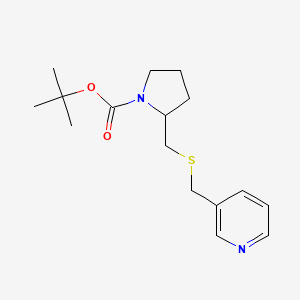
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
